Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate
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Overview
Description
Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a dimethyl-substituted oxopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate typically involves the esterification of 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 2,2-dimethyl-3-(4-aminophenyl)-3-oxopropanoate.
Substitution: Various amides or esters depending on the nucleophile used.
Hydrolysis: 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid and ethanol.
Scientific Research Applications
Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the biological activity of nitrophenyl-containing compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with particular receptors. The nitrophenyl group can participate in electron transfer reactions, while the ester moiety can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 2,2-dimethyl-3-(4-aminophenyl)-3-oxopropanoate: This compound has an amino group instead of a nitro group, which significantly alters its reactivity and biological activity.
Mthis compound: The methyl ester variant has different physical properties and reactivity compared to the ethyl ester.
2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid: The carboxylic acid form is more acidic and can participate in different types of reactions compared to the ester.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-4-19-12(16)13(2,3)11(15)9-5-7-10(8-6-9)14(17)18/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAVCJPLIKQACT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329746-12-5 |
Source
|
Record name | ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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